molecular formula C24H34O8 B12599294 8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid CAS No. 632359-14-9

8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid

Katalognummer: B12599294
CAS-Nummer: 632359-14-9
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: QJEPUCIXGHXVDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,8’-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylenebis(carbonyloxy) group attached to dioctanoic acid chains

Vorbereitungsmethoden

The synthesis of 8,8’-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid typically involves the reaction of 1,2-phenylenebis(carbonyloxy) chloride with dioctanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

8,8’-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Wissenschaftliche Forschungsanwendungen

8,8’-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8,8’-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

8,8’-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

632359-14-9

Molekularformel

C24H34O8

Molekulargewicht

450.5 g/mol

IUPAC-Name

8-[2-(7-carboxyheptoxycarbonyl)benzoyl]oxyoctanoic acid

InChI

InChI=1S/C24H34O8/c25-21(26)15-7-3-1-5-11-17-31-23(29)19-13-9-10-14-20(19)24(30)32-18-12-6-2-4-8-16-22(27)28/h9-10,13-14H,1-8,11-12,15-18H2,(H,25,26)(H,27,28)

InChI-Schlüssel

QJEPUCIXGHXVDH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)OCCCCCCCC(=O)O)C(=O)OCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.